molecular formula C12H15ClF3N3O2 B1388050 1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride CAS No. 1185298-60-5

1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride

Cat. No.: B1388050
CAS No.: 1185298-60-5
M. Wt: 325.71 g/mol
InChI Key: STNRRNLNJXCZQM-UHFFFAOYSA-N
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Description

1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride is a chemical compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a homopiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride typically involves the nitration of 3-(trifluoromethyl)aniline followed by a series of reactions to introduce the homopiperazine moiety. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety and efficiency of the process. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-[4-Amino-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride .

Scientific Research Applications

1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]-piperazine hydrochloride
  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]-morpholine hydrochloride
  • 1-[4-Nitro-3-(trifluoromethyl)phenyl]-pyrrolidine hydrochloride

Uniqueness

1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride is unique due to the presence of the homopiperazine moiety, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with improved efficacy and selectivity in various applications .

Biological Activity

1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride (CAS Number: 1185298-60-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies regarding this compound.

  • Molecular Formula : C₁₂H₁₅ClF₃N₃O₂
  • Molecular Weight : 303.72 g/mol
  • Physical State : Solid
  • Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl and nitro groups, which enhance its pharmacological properties. The trifluoromethyl group has been shown to increase the lipophilicity and metabolic stability of compounds, while the nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological macromolecules.

Antimicrobial Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives with trifluoromethyl groups have been reported to enhance antibacterial potency against various strains of bacteria. The specific activity of this compound against microbial pathogens remains to be fully characterized, but its structural analogs suggest potential efficacy.

Neuropharmacological Effects

Piperazine derivatives are frequently studied for their neuropharmacological effects, including anxiolytic and antidepressant activities. The presence of a trifluoromethyl group may enhance interaction with neurotransmitter receptors, leading to altered synaptic transmission. In vitro studies on related compounds have shown modulation of serotonin and dopamine receptors, suggesting potential for mood disorder treatments.

Case Studies and Research Findings

Study ReferenceFocusFindings
Antiplasmodial ActivitySimilar compounds showed significant activity against Plasmodium falciparum, with IC50 values in the nanomolar range.
Drug DesignTrifluoromethyl groups enhance binding affinity to target proteins, improving therapeutic efficacy.
Environmental ImpactDiscusses organofluorine compounds' effects on human health; highlights the importance of studying these compounds for safety assessments.

In Vivo Studies

While direct in vivo studies on this compound are scarce, related piperazine derivatives have demonstrated promising results in animal models for various diseases, including cancer and infectious diseases. These studies often focus on pharmacokinetics, toxicity profiles, and therapeutic windows.

Properties

IUPAC Name

1-[4-nitro-3-(trifluoromethyl)phenyl]-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2.ClH/c13-12(14,15)10-8-9(2-3-11(10)18(19)20)17-6-1-4-16-5-7-17;/h2-3,8,16H,1,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNRRNLNJXCZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185298-60-5
Record name 1H-1,4-Diazepine, hexahydro-1-[4-nitro-3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185298-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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